

reference standards for N-(2-Chloro-6-methylphenyl)cyanothioformamide

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Compound of Interest

Compound Name:	<i>N-(2-Chloro-6-methylphenyl)cyanothioformamide</i>
CAS No.:	4953-72-4
Cat. No.:	B11955635

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Comprehensive Comparison Guide: Reference Standards for **N-(2-Chloro-6-methylphenyl)cyanothioformamide**

Executive Summary & Chemical Context

N-(2-Chloro-6-methylphenyl)cyanothioformamide (CAS 4953-72-4) is a highly specialized, sterically hindered thioamide intermediate^[1]. Featuring a 2-chloro-6-methylphenyl ring coupled to a reactive cyanothioformamide moiety, this compound is a critical building block in the synthesis of complex sulfur-containing heterocycles (such as thiazoles and thiadiazoles) used in modern targeted therapeutics and advanced agrochemicals.

Because the thioamide and cyano groups are susceptible to thermal degradation and pH-induced tautomerization, utilizing high-purity reference standards is paramount for accurate impurity profiling and synthetic validation. This guide objectively compares the available grades of reference standards for this compound and provides field-proven, self-validating analytical protocols to ensure scientific integrity during drug development and quality control workflows.

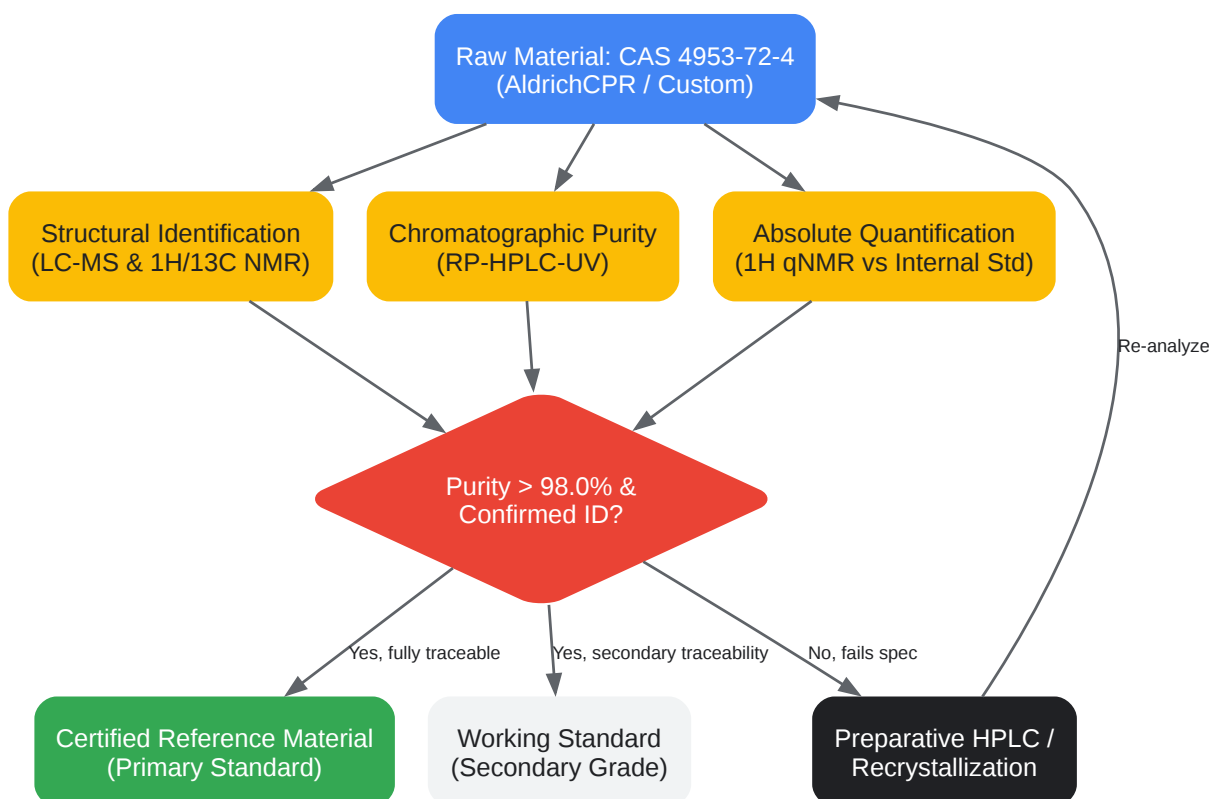
Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing CAS 4953-72-4, researchers must select a grade that aligns with their regulatory and analytical requirements. Currently, this compound is primarily available through specialized screening collections (e.g., AldrichCPR)[1], requiring laboratories to often qualify their own secondary standards.

Table 1: Comparison of Reference Standard Alternatives

Standard Grade	Purity Target	Traceability & Certification	Cost & Accessibility	Best Use Case
Certified Reference Material (CRM)	>99.5%	ISO 17034 / NIST traceable; absolute mass fraction via qNMR.	High / Custom synthesis required.	Regulatory submissions (IND/NDA), primary instrument calibration.
Analytical Working Standard	>98.0%	Qualified in-house against a primary CRM.	Moderate / Synthesized and purified in-house.	Routine QC, batch release testing, and stability indicating assays.
Screening Grade (e.g., AldrichCPR)	≥95.0%	Basic Certificate of Analysis (CoA); non-GMP[1].	Low / Commercially available off-the-shelf[2].	Early-stage discovery, synthetic scouting, and preliminary MS tuning.

Reference Standard Certification Workflow



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Workflow for validating and certifying **N-(2-Chloro-6-methylphenyl)cyanothioformamide** standards.

Analytical Methodologies & Self-Validating Protocols

To elevate a screening-grade chemical to a working standard, rigorous analytical validation is required. The following protocols explain the causality behind the experimental conditions and include embedded self-validation checks.

Protocol 1: Chromatographic Purity via RP-HPLC-UV

- Causality: The molecule contains a lipophilic 2-chloro-6-methylphenyl ring and a polar, ionizable cyanothioformamide tail. Thioamides can tautomerize or hydrolyze at extreme pH levels. Utilizing a slightly acidic mobile phase (0.1% Formic Acid) suppresses the ionization of the thioamide, preventing peak splitting and on-column degradation.
- Methodology:
 - Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.
 - Column: C18 Reverse Phase (150 x 4.6 mm, 3 μ m particle size).
 - Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). Run a linear gradient from 10% B to 90% B over 15 minutes.
 - Detection: UV at 254 nm (capturing the extended conjugation of the aromatic ring with the thioamide).
- Self-Validation Check: Inject a blank (diluent) to ensure zero carryover. The system is validated if the tailing factor of the main peak is ≤ 1.5 and the theoretical plate count (N) is > 5000 . This confirms the thioamide is stable under the chosen chromatographic conditions.

Protocol 2: Structural Confirmation via LC-ESI-MS

- Causality: The presence of a single chlorine atom yields a distinct isotopic signature. Soft ionization (Electrospray Ionization, ESI) must be used instead of GC-MS, as the cyanothioformamide moiety is thermally labile and prone to eliminating HCN or H₂S at high injector temperatures.
- Methodology:
 - Infuse the eluent from Protocol 1 directly into the MS source.

- Operate the mass spectrometer in ESI positive and negative switching modes.
- Extract the chromatograms for the specific adducts listed in Table 2[3].
- Self-Validation Check: The isotopic ratio of the [M+H]⁺ peak at m/z 211.009 to the [M+2+H]⁺ peak at m/z 213.006 must be exactly 3:1. Achieving this exact ratio validates the structural integrity of the analyte and confirms the absence of co-eluting isobaric impurities.

Table 2: High-Resolution MS Adducts for CAS 4953-72-4 (Monoisotopic Mass: 210.00185 Da)
[3]

Adduct Type	Theoretical m/z	Predicted Collision Cross Section (Å ²)	Ionization Mode
[M+H] ⁺	211.00913	148.7	ESI Positive
[M+Na] ⁺	232.99107	160.1	ESI Positive
[M-H] ⁻	208.99457	153.1	ESI Negative
[M+CH ₃ COO] ⁻	269.01570	198.2	ESI Negative

Protocol 3: Absolute Quantification via qNMR (1H)

- Causality: Traditional mass balance approaches (HPLC purity minus water/residual solvents/ash) propagate errors. Quantitative NMR (qNMR) allows for the direct determination of absolute mass fraction by comparing the sample's proton signals against an unrelated, highly pure internal standard (e.g., Maleic acid or Dimethyl sulfone).
- Methodology:
 - Accurately weigh ~10 mg of CAS 4953-72-4 and ~5 mg of the internal standard (NIST SRM grade) using a calibrated microbalance.
 - Dissolve the mixture in 0.6 mL of DMSO-d₆.
 - Acquire the ¹H NMR spectrum using a long relaxation delay (D1 = 30 seconds) to ensure the complete relaxation of all protons between pulses.

- Integrate the distinct aromatic protons of the 2-chloro-6-methylphenyl ring (approx. 7.2–7.4 ppm) against the defined peak of the internal standard.
- Self-Validation Check: The integral of the internal standard must yield a relative standard deviation (RSD) of $\leq 0.5\%$ across three replicate acquisitions. This confirms that the relaxation delay was sufficient and the mass balance calculation is absolute.

References

- Sigma-Aldrich Product Catalog. "33380 | **N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE**, AldrichCPR." Sigma-Aldrich. Available at:]
[2]"><https://www.sigmaaldrich.com>[1][2]
- PubChemLite Database. "**N-(2-chloro-6-methylphenyl)cyanothioformamide** (C9H7ClN2S) - Structural Information & Predicted MS Adducts." Université du Luxembourg. Available at:]"><https://pubchemlite.uni.lu>[3]

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Sources

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- 3. PubChemLite - N-(2-chloro-6-methylphenyl)cyanothioformamide (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]
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